REACTION_CXSMILES
|
[CH:1]([CH:4]1[CH2:9][CH2:8][C:7]([CH3:12])([CH:10]=[O:11])[CH2:6][CH2:5]1)([CH3:3])[CH3:2].CC(=CC)C.Cl([O-])=[O:19].[Na+].P([O-])(O)(O)=O.[Na+]>O.C(O)(C)(C)C>[CH:1]([CH:4]1[CH2:5][CH2:6][C:7]([CH3:12])([C:10]([OH:19])=[O:11])[CH2:8][CH2:9]1)([CH3:3])[CH3:2] |f:2.3,4.5|
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C(C)(C)C1CCC(CC1)(C=O)C
|
Name
|
|
Quantity
|
100 mL
|
Type
|
reactant
|
Smiles
|
CC(C)=CC
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
C(C)(C)(C)O
|
Name
|
|
Quantity
|
13 g
|
Type
|
reactant
|
Smiles
|
Cl(=O)[O-].[Na+]
|
Name
|
|
Quantity
|
11 g
|
Type
|
reactant
|
Smiles
|
P(=O)(O)(O)[O-].[Na+]
|
Name
|
|
Quantity
|
80 mL
|
Type
|
solvent
|
Smiles
|
O
|
Type
|
CUSTOM
|
Details
|
While stirring the contents of the flask
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
a solution prepared
|
Type
|
ADDITION
|
Details
|
was added to the flask at 0° C
|
Type
|
STIRRING
|
Details
|
After stirring the contents of the flask at room temperature for 40 min
|
Duration
|
40 min
|
Type
|
DISTILLATION
|
Details
|
a part of tert-butanol in the flask was distilled off
|
Type
|
ADDITION
|
Details
|
a small amount of sulfuric acid was added to the flask
|
Type
|
CUSTOM
|
Details
|
The resulting reaction mixture
|
Type
|
EXTRACTION
|
Details
|
was extracted with an ether
|
Type
|
CUSTOM
|
Details
|
the thus obtained
|
Type
|
EXTRACTION
|
Details
|
extract solution
|
Type
|
CONCENTRATION
|
Details
|
was concentrated
|
Type
|
CUSTOM
|
Details
|
purified by a silica gel column
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(C)C1CCC(CC1)(C(=O)O)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g | |
YIELD: CALCULATEDPERCENTYIELD | 100.4% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |